2,6-Bis(4-azidophenyl)-4-methylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(4-azidophenyl)-4-methylcyclohexan-1-one is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to undergo specific chemical reactions and its potential in material science and biomedical research .
Vorbereitungsmethoden
The synthesis of 2,6-Bis(4-azidophenyl)-4-methylcyclohexan-1-one typically involves the condensation of cyclohexanone with 4-aminobenzaldehyde in the presence of an alkaline condensing agent. The 4-amino group is optionally protected during this process. After condensation, the protective group is removed, and the resultant compound is diazotized and reacted with an alkali metal azide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and safety.
Analyse Chemischer Reaktionen
2,6-Bis(4-azidophenyl)-4-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the azido groups, leading to the formation of amines.
Substitution: The azido groups can participate in substitution reactions, often forming new compounds with different functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,6-Bis(4-azidophenyl)-4-methylcyclohexan-1-one has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of polymers and other complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Wirkmechanismus
The mechanism of action of 2,6-Bis(4-azidophenyl)-4-methylcyclohexan-1-one involves its ability to undergo photochemical reactions. The azido groups can be activated by light, leading to the formation of reactive intermediates that can interact with other molecules. This property is particularly useful in the development of photosensitive materials and in studying molecular interactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,6-Bis(4-azidophenyl)-4-methylcyclohexan-1-one include:
- 4-phenyl-2,6-bis(4-azidophenyl)pyridine
- 2,4,6-tris(4-azidophenyl)pyridine
These compounds share similar structural features and reactivity but differ in their specific applications and properties. The uniqueness of this compound lies in its specific molecular structure, which provides distinct advantages in certain applications .
Eigenschaften
CAS-Nummer |
73477-92-6 |
---|---|
Molekularformel |
C19H18N6O |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
2,6-bis(4-azidophenyl)-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C19H18N6O/c1-12-10-17(13-2-6-15(7-3-13)22-24-20)19(26)18(11-12)14-4-8-16(9-5-14)23-25-21/h2-9,12,17-18H,10-11H2,1H3 |
InChI-Schlüssel |
FXSOCIZTVKHHKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(=O)C(C1)C2=CC=C(C=C2)N=[N+]=[N-])C3=CC=C(C=C3)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.